1-Octyl-1H-tetrazole
Description
Significance of 1-Octyl-1H-tetrazole within the Tetrazole Class
The tetrazole ring is a key structural motif in medicinal chemistry and materials science. maynoothuniversity.ie Tetrazoles are recognized as bioisosteres of carboxylic acids, meaning they have similar physical and chemical properties that can elicit comparable biological responses. wikipedia.orgfishersci.canih.gov The presence of the long, hydrophobic octyl chain in this compound imparts distinct characteristics that differentiate it from other tetrazole derivatives. This alkyl group can enhance the molecule's solubility in nonpolar environments and its ability to permeate biological membranes, potentially improving its bioavailability in pharmaceutical applications.
The substitution of the octyl group at the N1 position of the tetrazole ring is a common strategy to create specific isomers with desired properties. The alkylation of the tetrazolate anion typically results in a mixture of 1- and 2-alkyltetrazole regioisomers. mdpi.com The specific synthesis of the 1-octyl isomer is crucial for its application in areas such as the creation of complex molecular structures and functional materials.
Interdisciplinary Context of Tetrazole Research
The versatility of the tetrazole ring has led to its investigation in a wide array of scientific fields. Tetrazole derivatives are integral to the development of pharmaceuticals, including antihypertensive drugs like losartan (B1675146) and antibiotics such as cefamandole. acgpubs.org Their application extends to materials science, where they are used in the creation of energetic materials and recording systems due to their high nitrogen content and stability. wikipedia.orgmdpi.com
The unique properties of this compound make it a valuable building block in organic synthesis. For instance, it has been used in the synthesis of novel molecules with potential applications as monomers for polymers or as active pharmaceutical ingredients. acgpubs.org The octyl group can influence the physical properties of these larger molecules, such as their melting point and solubility.
Scope and Objectives of Current Research Trajectories
Current research involving this compound is focused on leveraging its unique properties for the creation of novel compounds and materials. One area of investigation is its use in multicomponent reactions, which allow for the efficient synthesis of complex molecules from simple starting materials. beilstein-journals.org The tert-octyl group, a branched isomer of the octyl group, has been utilized in Ugi and Passerini reactions, demonstrating the utility of such alkyl-substituted tetrazoles in creating diverse molecular scaffolds. acs.orgnih.gov
Researchers are also exploring the thermal properties of long-chain alkyl tetrazoles. The length of the alkyl chain can impact the thermal stability and decomposition kinetics of these compounds, which is a critical consideration in the development of energetic materials. researchgate.net Furthermore, the incorporation of this compound into larger, conjugated systems is being investigated for the development of functional dyes with specific photophysical properties. nsf.gov The synthesis of complex heterocyclic systems containing the this compound moiety highlights its role in the construction of advanced materials. conicet.gov.ar
Below is a table summarizing key properties of the parent 1H-tetrazole, which provides a foundational context for understanding its substituted derivatives like this compound.
| Property | Value | Reference |
| Molecular Formula | CH2N4 | wikipedia.org |
| Molar Mass | 70.05 g/mol | wikipedia.org |
| Melting Point | 157 to 158 °C | wikipedia.org |
| Acidity (pKa) | 4.90 | wikipedia.org |
The following table presents spectroscopic data for a derivative of this compound, providing insight into the characterization of such compounds.
Spectroscopic Data for 1-(4-(this compound-5-yl)phenyl)ethan-1-one acgpubs.org
| Spectroscopic Technique | Data |
| IR (Infrared Spectroscopy) | 2954 (C-H), 1681 (C=O) cm⁻¹ |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | δ= 8.01 (d, 2H), 7.81 (d, 2H), 4.45 (t, 2H), 2.69 (s, 3H), 2.00-1.90 (m, 2H), 1.40-1.20 (m, 10H), 0.86 (t, 3H) |
| ¹³C-APT NMR (Carbon-13 Attached Proton Test) | δ= 196.9, 153.4, 138.9, 129.0, 128.0, 48.3, 31.6, 29.7, 28.9, 28.7, 26.7, 26.2, 22.5, 14.0 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
85043-41-0 |
|---|---|
Molecular Formula |
C9H18N4 |
Molecular Weight |
182.27 g/mol |
IUPAC Name |
1-octyltetrazole |
InChI |
InChI=1S/C9H18N4/c1-2-3-4-5-6-7-8-13-9-10-11-12-13/h9H,2-8H2,1H3 |
InChI Key |
LIADNJWRJNOJEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=NN=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Octyl 1h Tetrazole and Its Analogues
Classical [3+2] Cycloaddition Reactions in Tetrazole Synthesis
The most fundamental and widely employed method for constructing the tetrazole ring is the [3+2] cycloaddition reaction. This approach involves the reaction of a component with three atoms and another with two atoms to form a five-membered ring. In the context of tetrazole synthesis, this typically involves the reaction of an azide (B81097) with a nitrile.
Nitrile-Azide Cycloaddition Protocols
The synthesis of 1-substituted-1H-tetrazoles, including 1-octyl-1H-tetrazole, can be achieved through the reaction of an organic azide with a nitrile. However, the more common and direct route to many tetrazole derivatives involves the cycloaddition of an azide source, such as sodium azide or trimethylsilyl (B98337) azide, with a nitrile. smolecule.comnih.gov For the specific synthesis of this compound, this would conceptually involve the reaction of octylazide with a cyanide source, or more practically, the reaction of an octyl-substituted amine with other reagents. smolecule.com
A prevalent method for synthesizing 1-substituted tetrazoles involves a three-component reaction between an amine, triethyl orthoformate, and sodium azide. tandfonline.comnih.govorganic-chemistry.org In the case of this compound, octylamine (B49996) would serve as the amine component. The reaction proceeds by forming an intermediate that then undergoes cycloaddition with the azide.
Optimization of Reaction Conditions for Yield Enhancement
The efficiency of the nitrile-azide cycloaddition is often dependent on the reaction conditions. The use of catalysts can significantly enhance the reaction rate and yield. smolecule.com For instance, Lewis acids are known to catalyze this reaction. smolecule.com Microwave irradiation has also been utilized to accelerate the synthesis and improve yields while reducing reaction times. smolecule.com
The choice of solvent also plays a critical role. While some reactions can be performed under solvent-free conditions, others benefit from the use of solvents like dimethylformamide (DMF) or water. organic-chemistry.orgajgreenchem.com For example, the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide has been effectively carried out in DMF at 100 °C. ajgreenchem.com The optimization of parameters such as temperature, catalyst loading, and solvent system is crucial for maximizing the yield of the desired tetrazole product. For example, in the synthesis of 1-(4-nitrophenyl)-1H-tetrazole, the optimal conditions were found to be solvent-free at 100°C. tandfonline.com
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of simplicity, speed, and the generation of molecular diversity. beilstein-journals.org
Passerini-Tetrazole Reaction for Tetrazole Scaffold Construction
The Passerini-tetrazole reaction is a three-component reaction (PT-3CR) that involves an aldehyde or ketone, an isocyanide, and an azide source, typically trimethylsilyl azide (TMSN₃). researchgate.netrsc.org This reaction provides access to α-acyloxy tetrazoles. While direct synthesis of this compound via this method is not explicitly detailed, the reaction is highly versatile and can accommodate a wide range of isocyanides, including aliphatic ones. beilstein-journals.orgresearchgate.net For instance, tert-octyl isocyanide, an isomer of octyl isocyanide, has been successfully used in Passerini-tetrazole reactions, yielding the corresponding tetrazole products in good yields. beilstein-journals.orgacs.org This suggests that octyl isocyanide could be a viable substrate for synthesizing analogues of this compound. The reaction conditions can be optimized, with sonication and specific solvent systems like methanol/water being shown to accelerate the reaction and improve yields. rsc.org
Table 1: Substrate Scope in Passerini-Tetrazole Reactions beilstein-journals.org
| Isocyanide | Product Yield |
| tert-Octyl isocyanide | 74% |
| tert-Butyl isocyanide | 52% |
| β-Cyanoethyl isocyanide | 62% |
Ugi-Tetrazole Reactions for Molecular Diversity
The Ugi-tetrazole reaction is a four-component reaction (UT-4CR) that combines an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and an azide. acs.org This reaction is a powerful method for generating libraries of structurally diverse 1,5-disubstituted tetrazoles. acs.org The classical Ugi-tetrazole reaction is often performed in methanol. acs.org The versatility of the Ugi reaction allows for the incorporation of a wide variety of starting materials, leading to a broad range of tetrazole derivatives. organic-chemistry.org For example, the use of N-Boc-protected hydrazine (B178648) in the Ugi-tetrazole reaction allows for the synthesis of highly substituted 5-(hydrazinomethyl)-1-methyl-1H-tetrazoles. organic-chemistry.org The use of cleavable isocyanides, such as β-cyanoethyl isocyanide, in the Ugi-tetrazole reaction provides a route to 1H-tetrazoles after a deprotection step. lookchem.com Similar to the Passerini reaction, the use of octylamine or octyl isocyanide as one of the components could lead to the synthesis of this compound analogues.
Catalytic Approaches in Tetrazole Synthesis
Catalysis plays a significant role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity. Various catalytic systems have been developed for the synthesis of tetrazoles.
Several heterogeneous catalysts have been shown to be effective for the synthesis of 1-substituted-1H-tetrazoles. These include a copper nano-catalyst supported on magnetic nanoparticles, which catalyzes the reaction of amines, sodium azide, and triethyl orthoformate under solvent-free conditions. tandfonline.com Another example is a silver nanocomposite on sodium borosilicate glass (ASBN), which also catalyzes the same three-component reaction. nih.govacs.org These catalysts can often be recovered and reused multiple times without a significant loss of activity. acs.org
Homogeneous catalysts are also widely used. For instance, ytterbium(III) triflate (Yb(OTf)₃) has been used to catalyze the reaction of amines, triethyl orthoformate, and sodium azide to produce 1-substituted 1H-tetrazoles in good yields. organic-chemistry.org Furthermore, solid acid catalysts, such as SO3H-carbon derived from glycerol, have been employed for the [3+2] cycloaddition of nitriles with sodium azide to form 5-substituted 1H-tetrazoles. ajgreenchem.com Visible-light-driven catalysis using a Co@g-C₃N₄ catalyst has also been reported for the regioselective synthesis of 1H-tetrazoles from aldehydes and sodium azide. rsc.org
Table 2: Catalytic Systems for Tetrazole Synthesis
| Catalyst | Reaction Type | Reactants | Reference |
| Copper nano-catalyst | Three-component | Amine, Sodium azide, Triethyl orthoformate | tandfonline.com |
| Ag/sodium borosilicate | Three-component | Amine, Sodium azide, Triethyl orthoformate | nih.govacs.org |
| Yb(OTf)₃ | Three-component | Amine, Sodium azide, Triethyl orthoformate | organic-chemistry.org |
| SO3H-carbon | [3+2] Cycloaddition | Nitrile, Sodium azide | ajgreenchem.com |
| Co@g-C₃N₄ | [3+2] Cycloaddition | Aldehyde, Sodium azide | rsc.org |
Heterogeneous Catalysis Development and Application
Heterogeneous catalysts are favored in many industrial processes due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Several heterogeneous catalytic systems have been developed for the synthesis of 1-substituted-1H-tetrazoles and have shown potential for the synthesis of this compound.
One notable example is the use of copper nanoparticles supported on charcoal (Cu/C). This catalyst has been effectively used in the solvent-free synthesis of various 1-substituted-1H-tetrazoles from primary amines, triethyl orthoformate, and sodium azide. The reaction proceeds efficiently at 100 °C, offering good to excellent yields. The catalyst can be easily recovered by filtration and reused multiple times without a significant drop in its catalytic activity.
Natural zeolites, such as Natrolite, have also emerged as a green and reusable heterogeneous catalyst for this transformation. rsc.org The synthesis of 1-substituted tetrazoles using Natrolite zeolite can be carried out under solvent-free conditions, which aligns with the principles of green chemistry by eliminating the need for potentially toxic organic solvents. rsc.org The work-up procedure is straightforward, involving dilution with water and extraction of the product. rsc.org
Furthermore, silica-supported sulfuric acid (SSA) has been demonstrated as an efficient heterogeneous catalyst for this reaction.
Table 1: Heterogeneous Catalysis for the Synthesis of 1-Substituted-1H-Tetrazoles
| Catalyst | Substrates | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Cu/C | Primary amines, Triethyl orthoformate, Sodium azide | 100 °C, Solvent-free | Good to excellent | |
| Natrolite zeolite | Primary amines, Triethyl orthoformate, Sodium azide | Solvent-free | High | rsc.org |
| Yb(OTf)₃ | Amines, Triethyl orthoformate, Sodium azide | Not specified | Good | organic-chemistry.org |
| [Hbim]BF₄ | Amines, Triethyl orthoformate, Sodium azide | Not specified | Not specified |
Homogeneous Catalysis for Efficient Transformation
Homogeneous catalysts, while often more challenging to separate from the reaction product, can offer high activity and selectivity under mild reaction conditions. For the synthesis of 1-substituted-1H-tetrazoles, several homogeneous catalysts have been investigated.
Ytterbium triflate (Yb(OTf)₃) has been reported as an effective catalyst for the reaction between amines, triethyl orthoformate, and sodium azide, leading to good yields of the corresponding 1-substituted-1H-tetrazoles. organic-chemistry.org Iron(III) chloride (FeCl₃) is another inexpensive and environmentally friendly homogeneous catalyst that has been successfully employed for this transformation under solvent-free conditions, providing excellent yields. scirp.org
The use of acidic ionic liquids, such as 1-H-3-methyl-imidazolium tetrafluoroborate (B81430) ([Hbim]BF₄), has also been explored, showcasing the versatility of homogeneous catalytic systems.
Nanocatalyst Design and Performance Evaluation
In recent years, nanocatalysts have gained significant attention due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. Various nanocatalysts have been designed and evaluated for the synthesis of tetrazole derivatives. bohrium.comnih.gov
A notable example is a novel heterogeneous nanocatalyst composed of a Schiff base coordinated Cu(II) complex covalently attached to Fe₃O₄@SiO₂ nanoparticles through an imidazolium (B1220033) linker. nih.gov This nanocatalyst has demonstrated high efficiency in the synthesis of 1-aryl-1H-tetrazole derivatives in water, a green solvent, under mild conditions. nih.gov The catalyst is magnetically separable, allowing for easy recovery and reuse. nih.gov
Silver nanoparticles supported on sodium borosilicate glass (ASBN) have also been developed as a novel heterogeneous catalyst for the solvent-free synthesis of 1-substituted-1H-tetrazoles. acs.org This method offers good to high yields and short reaction times. The catalyst is prepared using a greener method involving plant extracts as stabilizing and reducing agents. acs.org
Table 2: Nanocatalyst Performance in the Synthesis of 1-Substituted-1H-Tetrazoles
| Nanocatalyst | Substrates | Reaction Conditions | Yield | Key Features | Reference |
|---|---|---|---|---|---|
| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Aniline, Triethyl orthoformate, Sodium azide | Water, Mild temperature | High (up to 97%) | Magnetically recoverable, Reusable | nih.govresearchgate.net |
| Ag/Sodium Borosilicate Nanocomposite (ASBN) | Amines, Triethyl orthoformate, Sodium azide | 120 °C, Solvent-free | Good to excellent | Green synthesis of catalyst, Reusable | acs.orgnih.gov |
| Copper nanoparticles on charcoal (Cu/C) | Primary amines, Triethyl orthoformate, Sodium azide | 100 °C, Solvent-free | Good to excellent | Recyclable, Inexpensive |
Advanced Synthesis Techniques and Green Chemistry Principles
The development of synthetic methodologies for this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthesis for Accelerated Reactions
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rsc.orglew.ro The synthesis of 5-substituted-1H-tetrazoles has been successfully achieved in high yields within 3 to 30 minutes using a heterogeneous Cu(II) catalyst in N-methyl-2-pyrrolidone (NMP) under controlled microwave heating. rsc.org This approach highlights the potential for rapid and efficient synthesis of tetrazole derivatives, including this compound. The use of microwave heating can be particularly advantageous for accelerating reactions that are sluggish under conventional conditions. cem.com
Solvent-Free Reaction Conditions
Conducting reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry as it eliminates solvent waste and simplifies product purification. Several methods for the synthesis of 1-substituted-1H-tetrazoles have been developed that operate under solvent-free conditions. researchgate.net
For instance, the use of a heterogeneous copper nanoparticle on charcoal (Cu/C) catalyst allows for the efficient synthesis of 1-substituted-1H-tetrazoles from primary amines, triethyl orthoformate, and sodium azide at 100 °C without the need for a solvent. Similarly, the reaction catalyzed by iron(III) chloride (FeCl₃) also proceeds effectively under solvent-free conditions. scirp.org The development of such solvent-free methods is a significant step towards more sustainable chemical manufacturing processes.
Scalability and Efficiency Considerations in Synthetic Pathways
Solvent-free and microwave-assisted methods also contribute to improved efficiency by reducing reaction volumes, energy consumption, and downstream processing efforts. While specific scale-up data for this compound is not widely published, the general trends in the synthesis of 1-substituted-1H-tetrazoles point towards the adoption of these more sustainable and efficient technologies. The Passerini three-component reaction, which has been used to synthesize a tert-octyl-substituted tetrazole, is known for its high atom economy and potential for creating molecular diversity in a single step, which are also important considerations for efficient synthesis.
Elucidation of Reaction Mechanisms in 1 Octyl 1h Tetrazole Formation and Transformation
Mechanistic Pathways of [3+2] Cycloaddition to Form the Tetrazole Ring
The formation of the 1-substituted tetrazole ring, as seen in 1-Octyl-1H-tetrazole, is primarily achieved through a [3+2] cycloaddition reaction. This type of reaction, often referred to as a Huisgen 1,3-dipolar cycloaddition, involves a 1,3-dipole (an azide (B81097) source) and a dipolarophile (a nitrile or isocyanide). sciforum.netacs.org
For the synthesis of 1-substituted tetrazoles like the 1-octyl derivative, two main pathways are utilized:
Reaction of an isocyanide with an azide source: This is a common method for synthesizing 1-substituted-1H-tetrazoles. The reaction proceeds via the [3+2] cycloaddition between an isocyanide (R-N≡C) and an azide, typically hydrazoic acid (HN₃) or trimethylsilyl (B98337) azide (TMSN₃). researchgate.netnih.gov The mechanism is believed to involve the in situ formation of hydrazoic acid, which then undergoes a successive cycloaddition with the isocyanide, often activated by an acid catalyst. researchgate.netresearchgate.net
Reaction of a primary amine, an orthoester, and sodium azide: This is another versatile route where the primary amine (e.g., octylamine) reacts with an orthoester (like triethyl orthoformate) and sodium azide. researchgate.netresearchgate.net The reaction is generally acid-catalyzed. A probable mechanism involves the initial reaction between the amine and the orthoester to form an iminoester intermediate. This intermediate then reacts with the azide in a cyclization process to yield the 1-substituted tetrazole. researchgate.net
Density functional theory (DFT) calculations have been employed to study various potential mechanisms, including concerted cycloaddition and stepwise additions. These studies suggest a mechanism involving a nitrile activation step that leads to an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring. researchgate.net The activation barriers for this process are strongly correlated with the electronic properties of the substituent on the nitrile. researchgate.net
Detailed Analysis of Multicomponent Reaction Mechanisms
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.net The Passerini and Ugi reactions are cornerstone isocyanide-based MCRs that have been adapted for tetrazole synthesis.
The Passerini reaction typically involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. researchgate.netnumberanalytics.com In the Passerini-tetrazole variant, the carboxylic acid is replaced with hydrazoic acid (or a precursor like TMSN₃). nih.gov
The generally accepted mechanism for the classic Passerini reaction begins with the interaction between the carboxylic acid and the carbonyl compound (aldehyde or ketone), forming a hydrogen-bonded cluster. This cluster then reacts with the isocyanide in a single step. rsc.org This process involves the α-addition of the carbonyl component and the carboxylate to the isocyanide, forming an intermediate which then rearranges to the final product. rsc.org
In the Passerini-tetrazole synthesis, a similar pathway is proposed:
Formation of a Nitrilium Ion: An aldehyde or ketone reacts with an isocyanide.
Nucleophilic Attack by Azide: The azide anion (N₃⁻) attacks the nitrilium ion intermediate.
Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the tetrazole ring. acs.org
This reaction provides access to α-hydroxyalkyl tetrazoles. acs.orgnih.govd-nb.info The use of chiral catalysts can lead to the enantioselective synthesis of these compounds. d-nb.info
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Aldehyde, Isocyanide, TMSN₃ | [(salen)AlIIIMe] | Chiral 5-(1-hydroxyalkyl)tetrazole | d-nb.info |
| Aldehyde, Isocyanide, Hydrazoic Acid | Not specified | α-hydroxymethyl tetrazole | acs.org |
| Tetrazole Aldehyde, Isocyanide, Acid | MeOH, rt or MW | α-acyloxy amides with tetrazole moiety | beilstein-archives.org |
| Aldehyde, Isocyanide, TMSN₃, Alcohol | Indium Triflate | Not specified | nih.gov |
Table 1: Examples of Passerini-Type Reactions for Tetrazole Synthesis
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity, typically by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide. acs.org In the Ugi-tetrazole reaction, hydrazoic acid (or a surrogate like TMSN₃) substitutes for the carboxylic acid component. nih.govscielo.org.mx
The plausible reaction mechanism for the Ugi-tetrazole synthesis involves several key steps: scielo.org.mxnih.govrsc.org
Imine/Iminium Ion Formation: The amine and the aldehyde (or ketone) condense to form a Schiff base (imine), which is subsequently protonated by hydrazoic acid to form an iminium ion. scielo.org.mxrsc.org
Nucleophilic Addition of Isocyanide: The isocyanide undergoes a nucleophilic α-addition to the iminium ion, generating a nitrilium ion intermediate. scielo.org.mxnih.gov
Azide Attack and Cyclization: The azide anion attacks the nitrilium ion. The resulting intermediate then undergoes a rapid, irreversible 1,5-dipolar electrocyclization to yield the final 1,5-disubstituted-1H-tetrazole product. scielo.org.mxrsc.org
Control experiments have shown that the azide anion is a more potent nucleophile than a typical carboxylic acid anion in this reaction, driving the equilibrium towards the formation of the tetrazole product. nih.gov The Ugi-tetrazole reaction is highly versatile and has been used to create large libraries of tetrazole-containing compounds, including peptidomimetics. nih.govbeilstein-journals.org
| Reaction Component | Role in Ugi-Tetrazole Mechanism | Intermediate Formed | Reference |
| Amine + Aldehyde | Form the electrophilic center | Imine / Iminium ion | scielo.org.mx, rsc.org |
| Isocyanide | Carbon-centered nucleophile | Nitrilium ion | scielo.org.mx, nih.gov |
| Hydrazoic Acid (HN₃) | Proton source and azide nucleophile | Azide-adduct | scielo.org.mx |
| Azide-adduct | Precursor to the final ring | Final tetrazole product | scielo.org.mx, rsc.org |
Table 2: Key Steps and Intermediates in the Ugi-Tetrazole Reaction Pathway
Investigation of Passerini-Tetrazole Mechanism Intermediates
Catalytic Cycle Analysis in Tetrazole Synthesis
Catalysis is crucial for achieving efficient, mild, and selective synthesis of tetrazoles. Both acid and nucleophilic catalysis play significant roles in different aspects of tetrazole formation and related transformations.
Acid catalysts, both Brønsted and Lewis acids, are widely employed to enhance the rate of tetrazole synthesis, particularly in the [3+2] cycloaddition of nitriles with azides. organic-chemistry.orgnih.gov
Lewis Acid Catalysis: Lewis acids such as salts of Zn(II), Al(III), Fe(III), and Co(II) activate the nitrile substrate. organic-chemistry.orgnih.govscirp.orgacs.org
Mechanism: The Lewis acid coordinates to the nitrogen atom of the nitrile group. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion. organic-chemistry.orgacs.org The reaction proceeds through an open-chain intermediate that subsequently cyclizes to form the tetrazole ring. organic-chemistry.org A plausible mechanism for the synthesis of 1-substituted tetrazoles using FeCl₃ involves the catalyst activating the ethoxy groups of an orthoformate, facilitating the reaction with an amine and subsequent cyclization with an azide. scirp.org Similarly, Co(II) complexes have been shown to catalyze the reaction, with evidence pointing to the formation of an intermediate cobalt(II) diazido complex that is catalytically active. acs.org
Brønsted Acid Catalysis: Solid acid catalysts like silica (B1680970) sulfuric acid or acid resins (e.g., Amberlyst-15) also effectively promote tetrazole synthesis. nih.govdergipark.org.tr
Mechanism: The proton from the Brønsted acid protonates the nitrile nitrogen, thereby activating the nitrile group for the cycloaddition with azide. organic-chemistry.orgnih.gov This method often offers advantages such as easier catalyst recovery and milder reaction conditions. nih.gov
| Catalyst | Catalyst Type | Substrates | Key Mechanistic Feature | Reference |
| FeCl₃ | Lewis Acid | Amine, Triethyl orthoformate, TMSN₃ | Activation of ethoxy groups | scirp.org |
| Zn(II) salts | Lewis Acid | Nitriles, Sodium Azide | Coordination to and activation of the nitrile | organic-chemistry.org |
| Co(II)-complex | Lewis Acid | Nitriles, Sodium Azide | Formation of an intermediate metal-diazido complex | acs.org |
| Silica Sulfuric Acid | Brønsted Acid | Nitriles, Sodium Azide | Protonation and activation of the nitrile | nih.gov |
| Yb(OTf)₃ | Lewis Acid | Amines, Triethyl orthoformate, Sodium Azide | Acid-catalyzed condensation and cyclization | organic-chemistry.org |
Table 3: Overview of Acidic Catalysts in Tetrazole Synthesis
While not directly involved in the synthesis of the this compound ring itself, 1H-tetrazole is a notable catalyst for other critical biochemical transformations, such as the formation of pyrophosphate bonds in the synthesis of nucleoside diphosphate (B83284) sugars. d-nb.infonih.gov
In this context, 1H-tetrazole functions as a bifunctional catalyst:
Acid Catalyst: The acidic proton of the tetrazole (pKa ≈ 4.9) protonates the phosphomorpholidate, activating it for nucleophilic attack. d-nb.info
Nucleophilic Catalyst: The tetrazolide anion acts as a nucleophile, attacking the activated phosphate (B84403) to form a highly reactive phosphotetrazolide intermediate. This intermediate is then readily displaced by the phosphate of a sugar-1-phosphate to form the pyrophosphate linkage. d-nb.infonih.gov
Comparative kinetic studies using ³¹P NMR spectroscopy and mass spectrometric analysis have supported this dual role. d-nb.infonih.gov This catalytic activity significantly accelerates the reaction, leading to higher yields and shorter reaction times compared to uncatalyzed methods. d-nb.info This catalytic property is also exploited in oligonucleotide synthesis for the activation of phosphoramidites. d-nb.infoacs.org
Role of Acidic Catalysts in Reaction Rate Enhancement
Studies of Rearrangement Reactions Involving Tetrazole Moieties
Rearrangement reactions of tetrazoles are critical transformations that can lead to a variety of other heterocyclic systems. These reactions can be induced by heat or light and often proceed through highly reactive intermediates. For 1-alkyl-1H-tetrazoles like this compound, these rearrangements are a subject of significant academic and practical interest.
The Huisgen 1,3-dipolar cycloaddition is a fundamental reaction for the synthesis of five-membered heterocycles, including tetrazoles. wikipedia.orgorganic-chemistry.org The reaction typically involves a 1,3-dipole, such as an azide, and a dipolarophile, like a nitrile. wikipedia.orgorganic-chemistry.org While this reaction is primarily for formation, the term "Huisgen reaction" is also associated with the thermal or photochemical rearrangement of the resulting tetrazole ring, which can lead to the extrusion of molecular nitrogen and the formation of other cyclic or acyclic products. nih.govresearchgate.net
For 1-substituted tetrazoles, such as this compound, thermal or photochemical induction can lead to cleavage of the tetrazole ring. nih.gov The photolysis of tetrazoles often results in the extrusion of a dinitrogen molecule (N₂), generating highly reactive intermediates like nitrilimines. nih.gov In the case of C,N-disubstituted tetrazoles, controlled thermal decomposition can form these reactive nitrilimines, which can then undergo various 1,3-dipolar cycloaddition reactions.
Another significant rearrangement pathway for tetrazoles is the Dimroth rearrangement, a well-documented reaction for various heterocyclic systems, including 1,2,3-triazoles and tetrazoles. wikipedia.orgbg.ac.rs This rearrangement involves the interchange of endocyclic and exocyclic nitrogen atoms and typically occurs under thermal conditions. wikipedia.org For N,1-diaryl-1H-tetrazol-5-amines, the Dimroth rearrangement is found to be thermodynamically controlled, with the opening of the tetrazole ring being the rate-determining step. bg.ac.rsbg.ac.rs While direct studies on the Dimroth rearrangement of this compound are not extensively documented, the principles governing this rearrangement in analogous N-substituted tetrazoles suggest that such a pathway could be plausible under specific conditions, particularly if an amino or similar substituent is present at the C5 position. beilstein-journals.org
The photochemical behavior of tetrazole derivatives is also a rich area of study. The photodecomposition of tetrazoles involves the cleavage of the tetrazole ring, leading to a variety of photoproducts. core.ac.uk The specific products formed are highly dependent on the nature of the substituents on the tetrazole ring. nih.gov For instance, the photolysis of 1-allyl-4-phenyl-1,4-dihydro-5H-tetrazol-5-ones leads to the extrusion of N₂ and subsequent cyclization involving the allylic moiety. core.ac.uk This suggests that for this compound, photochemical conditions could initiate cleavage and subsequent reactions involving the octyl group, although specific pathways would require experimental verification.
Characterization of Key Intermediates in Complex Reaction Sequences
The elucidation of reaction mechanisms in tetrazole chemistry heavily relies on the detection and characterization of transient intermediates. These intermediates are often highly reactive and present in low concentrations, making their characterization challenging. A combination of spectroscopic techniques and computational studies is typically employed for this purpose.
In the formation of 1,5-disubstituted tetrazoles via the Ugi-azide reaction, a proposed mechanism involves the initial formation of an iminium ion, followed by nucleophilic attack of an isocyanide to form a nitrilium ion. This is then intercepted by an azide anion to yield an intermediate that undergoes a 1,5-dipolar electrocyclization to form the tetrazole ring. researchgate.net
For rearrangement reactions, key intermediates include nitrilimines, which are often formed upon thermal or photochemical extrusion of N₂ from the tetrazole ring. nih.gov The photolysis of 5-aminotetrazole (B145819) derivatives has been studied in detail, revealing the formation of imidoylnitrene as a key singlet-state intermediate, which can then rearrange to a more stable carbodiimide. uc.pt Laser flash photolysis experiments on 1-allyl-4-phenyltetrazolones have provided evidence for the formation of a 1,3-triplet biradical intermediate following the elimination of molecular nitrogen. nih.gov
The characterization of these intermediates and the final products relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools. For instance, in the synthesis of 1-(4-(1-octyl-1H-tetrazol-5-yl)phenyl)ethan-1-one, the structure was confirmed using ¹H NMR and ¹³C NMR. acgpubs.org The data from such characterizations provide definitive evidence for the structure of the final product and can be used to infer the preceding reaction pathway.
Below are tables summarizing typical spectroscopic data for a 1-octyl-substituted tetrazole derivative and a related precursor, which are essential for the characterization process.
Table 1: Spectroscopic Data for 1-(4-(1-Octyl-1H-tetrazol-5-yl)phenyl)ethan-1-one This table is based on reported data for the characterization of a 1-octyl-substituted tetrazole derivative. acgpubs.org
| Technique | Observed Signals and Assignments |
|---|---|
| ¹H NMR (300 MHz, CDCl₃) | δ= 8.01 (d, 2H), 7.81 (d, 2H), 4.45 (t, 2H, -N-CH₂ -), 2.69 (s, 3H, -COCH₃ ), 2.00-1.90 (m, 2H, -CH₂-), 1.40-1.20 (m, 10H, -(CH₂)₅-), 0.86 (t, 3H, -CH₃) |
| ¹³C NMR (75 MHz, CDCl₃) | δ= 196.9, 153.4, 138.9, 129.0, 129.0, 128.0, 48.3, 31.6, 29.7, 28.9, 28.7, 26.7, 26.2, 22.5, 14.0 |
| IR (neat, ATR) | 2954 (C-H), 1681 (C=O) cm⁻¹ |
Table 2: General Spectroscopic Features for Characterization of 1-Substituted Tetrazoles This table compiles general spectroscopic features observed in the characterization of various 1-substituted tetrazoles. acgpubs.org
| Spectroscopic Method | Key Feature | Typical Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Tetrazole ring proton | δ 9.0 - 9.9 ppm |
| ¹³C NMR | Tetrazole ring carbon (C5) | δ 144 - 165 ppm |
| IR | -N=N- stretch | ~1500 cm⁻¹ |
| IR | C=N stretch | ~1385 cm⁻¹ |
The data presented in these tables are crucial for confirming the successful synthesis of this compound derivatives and for distinguishing between different isomers that may form during rearrangement reactions. The specific shifts and coupling constants in NMR, along with characteristic absorption bands in IR, provide a fingerprint for the molecule, allowing for unambiguous structural elucidation.
Advanced Spectroscopic and Structural Characterization of 1 Octyl 1h Tetrazole
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For 1-Octyl-1H-tetrazole, the FT-IR spectrum is dominated by absorptions corresponding to the vibrations of the octyl chain and the tetrazole ring.
The octyl group gives rise to strong C-H stretching vibrations, typically observed in the 2850-2960 cm⁻¹ region. acgpubs.org Specifically, asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups can be distinguished. Bending vibrations for the alkyl chain, such as scissoring and rocking, appear in the 1470-1370 cm⁻¹ range.
The tetrazole ring exhibits a series of characteristic vibrations. The C-H stretching of the lone proton on the ring is expected around 3130 cm⁻¹. researchgate.net The ring itself has several key vibrational modes, including N=N and C=N stretching, which are often coupled and appear in the 1300-1500 cm⁻¹ region. acgpubs.org Vibrations involving the tetrazole ring skeleton are also found in the fingerprint region, typically between 900 and 1200 cm⁻¹. pnrjournal.com In studies of related 1-substituted tetrazoles, the emergence of bands in the 1620–1680 cm⁻¹ region has been associated with C=N stretching, affirming the formation of the tetrazole ring. researchgate.netnih.gov
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3130 | C-H Stretch | Tetrazole Ring |
| 2850-2960 | C-H Stretch | Octyl Chain |
| 1470-1370 | C-H Bend | Octyl Chain |
| 1300-1500 | Ring Stretch (N=N, C=N) | Tetrazole Ring |
| 900-1200 | Ring Vibrations | Tetrazole Ring |
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the tetrazole ring and the C-C backbone of the octyl chain would be prominent in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and advanced heteroatom NMR techniques provides a complete picture of the connectivity and chemical environment of each atom in this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the proton on the tetrazole ring and the protons of the octyl chain.
The single proton attached to the tetrazole ring (H-5) is anticipated to appear as a singlet in the downfield region, typically between δ 8.0 and 9.9 ppm, due to the deshielding effect of the aromatic, electron-deficient ring system. acgpubs.orgrsc.org
The protons of the octyl group will exhibit characteristic multiplets. The terminal methyl (CH₃) group should appear as a triplet around δ 0.8-0.9 ppm. The methylene (B1212753) (CH₂) group adjacent to the tetrazole ring (N-CH₂) will be the most deshielded of the alkyl protons, likely appearing as a triplet in the range of δ 4.4-4.7 ppm. acgpubs.org The remaining methylene groups of the octyl chain will resonate as a complex multiplet in the upfield region, typically between δ 1.2 and 2.1 ppm. acgpubs.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-5 (Tetrazole) | 8.0 - 9.9 | Singlet |
| N-CH₂ -(CH₂)₆-CH₃ | 4.4 - 4.7 | Triplet |
| N-CH₂-CH₂ -(CH₂)₅-CH₃ | ~2.0 | Multiplet |
| N-(CH₂)₂-(CH₂)₅ -CH₃ | 1.2 - 1.4 | Multiplet |
| N-(CH₂)₇-CH₃ | 0.8 - 0.9 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, we expect to see one signal for the tetrazole carbon and eight signals for the octyl chain.
The carbon atom of the tetrazole ring (C-5) is expected to resonate in the region of δ 140-157 ppm. researchgate.netnih.gov
The carbon atoms of the octyl chain will appear in the upfield region. The carbon of the methylene group attached to the nitrogen (N-CH₂) is predicted to be around δ 48-53 ppm. acgpubs.orgtudublin.ie The terminal methyl carbon will be the most shielded, appearing around δ 14 ppm. The other methylene carbons of the octyl chain will have chemical shifts in the range of δ 22-32 ppm. acgpubs.org
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-5 (Tetrazole) | 140 - 157 |
| C H₃-(CH₂)₇-N | ~14 |
| CH₃-C H₂-(CH₂)₆-N | ~22 |
| CH₃-(CH₂)₅-C H₂-CH₂-N | ~26 |
| CH₃-(CH₂)₄-C H₂-(CH₂)₂-N | ~29 |
| CH₃-(CH₂)₃-C H₂-(CH₂)₃-N | ~29 |
| CH₃-(CH₂)₂-C H₂-(CH₂)₄-N | ~31 |
| CH₃-CH₂-C H₂-(CH₂)₅-N | ~30 |
| C H₂-N | 48 - 53 |
Mass Spectrometry Techniques for Molecular Identity Confirmation
Mass spectrometry is an essential analytical tool for confirming the molecular identity of a compound by measuring its mass-to-charge ratio (m/z).
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. In the context of this compound, GC would be utilized to determine its purity, with the retention time serving as a characteristic identifier under specific chromatographic conditions. The subsequent mass spectrometry analysis provides a fragmentation pattern, which acts as a molecular fingerprint.
For 1-alkyl-1H-tetrazoles, the fragmentation upon electron ionization typically involves two primary pathways: the loss of a nitrogen molecule (N₂) and the loss of the alkyl chain. The fragmentation of the tetrazole ring itself often leads to the ejection of a stable dinitrogen molecule, a characteristic feature for many tetrazole derivatives. mdpi.comlifesciencesite.com The cleavage of the N-alkyl bond is also a common fragmentation pathway for N-substituted compounds. The relative abundance of these fragment ions is dependent on the energy of the electron beam and the stability of the resulting carbocations and radical species.
Table 1: Hypothetical GC-MS Fragmentation Data for this compound
| Parameter | Value |
|---|---|
| GC Column | DB-5MS (or equivalent) |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Molecular Ion (M+) | m/z 182 |
| Key Fragment Ions (m/z) | 154 ([M-N₂]⁺), 113 ([Octyl]⁺), 69 ([Tetrazole-H]⁺) |
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution ESI-MS (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For instance, HRMS analysis of a related compound, 1-(4-(this compound-5-yl)phenyl)ethan-1-one, has been reported, confirming its molecular formula. acgpubs.org
Table 2: Predicted ESI-MS Data for this compound
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Solvent | Methanol/Water with 0.1% Formic Acid |
| Observed Ion | [M+H]⁺ |
| Expected m/z | 183.1664 |
| Calculated Exact Mass | 182.1637 (for C₉H₁₈N₄) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction (XRD) techniques are indispensable for elucidating the three-dimensional arrangement of atoms in a crystalline solid.
Table 3: Illustrative Crystallographic Data for a Hypothetical this compound Crystal
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 18.2 Å, β = 95° |
| Molecules per Unit Cell (Z) | 4 |
| Key Interactions | van der Waals forces, C-H···N hydrogen bonds |
Powder X-ray diffraction (PXRD) is used to identify the crystalline phases of a bulk sample and can be used to assess its purity. The resulting diffractogram is a fingerprint of the crystalline material. For novel materials, PXRD patterns are often compared with those calculated from single-crystal XRD data to confirm the bulk phase purity. Studies on tetrazole-based energetic materials and coordination polymers frequently use PXRD to characterize the synthesized materials and monitor phase transitions. mdpi.comiucr.orgfigshare.comacs.org
Single-Crystal X-ray Diffraction for Absolute Configuration and Packing
Electron Microscopy for Morphological and Nanoscale Characterization
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the surface morphology and internal structure of materials at the micro- and nanoscale. While these techniques are not typically applied to the characterization of simple small molecules like this compound, they are crucial for studying materials where this molecule might be a component. For instance, SEM and TEM have been used to characterize catalysts used in the synthesis of tetrazole derivatives or to study the morphology of tetrazole-based polymers and nanocomposites. researcher.liferesearchgate.netscilit.comresearchgate.net These studies provide insights into particle size, shape, and distribution, which are critical for understanding the properties and performance of these advanced materials. To date, no specific electron microscopy studies focused solely on the morphological characterization of this compound have been reported in the literature.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at a high resolution. nanoscience.com A focused beam of electrons scans the sample's surface, and the resulting interactions generate signals that provide information about the surface topography and composition. nanoscience.comunige.ch For the analysis of organic compounds like this compound, sample preparation is critical and often involves fixation, dehydration, and coating to prevent damage from the electron beam and to enhance signal detection. unige.chupol.cz
Field Emission Scanning Electron Microscopy (FESEM) and Energy-Dispersive X-ray Spectroscopy (EDS) Mapping
Field Emission Scanning Electron Microscopy (FESEM) is an advanced form of SEM that utilizes a field-emission gun, providing a much brighter and more coherent electron beam. This results in significantly higher resolution imaging, often at the nanometer scale. automotive.torayhitachi-hightech.com FESEM is particularly useful for detailed morphological studies of nanomaterials and complex structures. researchgate.netresearchgate.net
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM or FESEM. mee-inc.comgatan.comipfdd.de When the electron beam strikes the sample, it causes the emission of characteristic X-rays from the elements present. mee-inc.comgatan.com By analyzing the energy of these X-rays, EDS can determine the elemental composition of the sample. mee-inc.comipfdd.de EDS mapping provides a visual representation of the distribution of these elements across the sample's surface. mee-inc.com
For this compound (C9H18N4), an EDS analysis would be expected to show peaks corresponding to carbon and nitrogen. The mapping would illustrate the uniform distribution of these elements throughout the molecular structure, confirming the compound's purity and homogeneity. While direct FESEM-EDS studies on this compound were not found in the search results, this combined technique is standard for the characterization of novel materials, including various tetrazole derivatives and their composites. researchgate.netresearchgate.net
Thermal Analysis Methodologies
Thermal analysis techniques are essential for understanding the behavior of materials as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. unigoa.ac.in This technique is used to determine thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization events. unigoa.ac.inmdpi.com
In studies of related phenothiazine (B1677639) derivatives containing a tetrazole ring, DSC has been used to investigate the effect of alkyl chain length on their thermal properties. mdpi.com For instance, the introduction of a tetrazole ring was found to increase the melting temperature of the compounds. mdpi.com One study on phenothiazine derivatives showed that compounds with longer alkyl chains, like an octyl chain, were dense liquids at room temperature. mdpi.com The DSC thermograms of similar compounds have shown melting temperatures in the range of 165–198 °C and glass transition temperatures between 42–91 °C. mdpi.com While specific DSC data for this compound is not provided, it is expected to exhibit distinct thermal transitions that are influenced by the octyl chain.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com It is a crucial technique for assessing the thermal stability of a compound by identifying the temperature at which it starts to decompose. eltra.comdtic.mil Differential Thermal Analysis (DTA) is often performed simultaneously with TGA and measures the temperature difference between the sample and a reference, providing information about endothermic and exothermic processes.
TGA studies on various tetrazole derivatives have been conducted to evaluate their thermal decomposition behavior. dtic.milmdpi.comcolab.ws For example, the thermal decomposition of 5-amino-1H-tetrazole begins around 200 °C. mdpi.com The thermal stability of tetrazole-containing energetic materials is a significant area of research, with TGA being a primary analytical tool. dtic.mil The thermal stability of nitrogen-rich polymers based on tetrazoles has also been shown to be high, often exceeding 240 °C. uni-muenchen.de For this compound, TGA would determine its decomposition temperature, providing insight into its stability under thermal stress.
Differential Scanning Calorimetry (DSC)
Correlation of Spectroscopic Data with Molecular and Crystal Structures
The data obtained from various spectroscopic and analytical techniques can be correlated to build a comprehensive understanding of the molecular and crystal structure of this compound.
The fundamental structure of this compound consists of a five-membered tetrazole ring with an octyl group attached to one of the nitrogen atoms. smolecule.com The tetrazole ring itself is known to be involved in various intermolecular interactions, including hydrogen bonding and π-stacking, which influence the crystal packing. nih.gov
While a specific crystal structure for this compound was not found in the provided search results, related structures have been determined using single-crystal X-ray crystallography. nih.govresearchgate.net For example, the crystal structure of a molecule containing an octyl chain and a triazole ring showed a two-bladed fan-like conformation with the octyl chains largely extended. researchgate.net The crystal packing was dominated by C—H⋯O and C—H⋯N hydrogen bonds. researchgate.net
Spectroscopic data provides further confirmation of the molecular structure. For instance, in related compounds, NMR spectroscopy is used to confirm the presence of the alkyl chain and the tetrazole ring. mdpi.com Infrared (IR) spectroscopy can identify characteristic vibrational frequencies, such as the N-N stretching of the tetrazole ring, which typically appears around 1050 cm⁻¹. mdpi.com The correlation of these spectroscopic findings with X-ray crystallography data allows for a complete and accurate depiction of the three-dimensional structure and intermolecular interactions of this compound.
Computational and Theoretical Investigations of 1 Octyl 1h Tetrazole
Quantum Chemical (QC) Methodologies for Electronic Structure
The electronic structure of a molecule, which dictates its chemical behavior, is fundamentally described by the wave function of its electrons in the field of its nuclei. rsc.org Quantum chemical (QC) calculations are essential tools for elucidating these properties. For tetrazole derivatives, QC methods are used to understand the distribution of electrons, the nature of chemical bonds, and the molecule's aromaticity.
A key aspect of tetrazole chemistry is tautomerism; for instance, the parent tetrazole exists in two primary forms, 1H-tetrazole and 2H-tetrazole. nih.govnih.gov QC calculations, including both ab initio and density functional theory (DFT) methods, have been instrumental in determining the relative stabilities of these tautomers. nih.govresearchgate.net In solution, the 1H-tautomer is generally the more predominant and stable form, whereas, in the gas phase, the 2H-tautomer is often found to be more stable. nih.gov For 1-Octyl-1H-tetrazole, the substituent at the N1 position locks the tautomeric form, simplifying the system to the 1H isomer.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of this compound. researchgate.netnih.gov DFT calculates the electronic structure based on the electron density rather than the complex many-electron wave function. researchgate.net
A fundamental application of DFT is geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface. researchgate.netpnrjournal.com For this compound, this process involves two main components: the geometry of the tetrazole ring and the conformation of the flexible octyl chain.
Computational studies on the parent 1H-tetrazole and its simple alkyl derivatives show that the tetrazole ring is nearly planar. sioc-journal.cniosrjournals.org The attachment of the octyl group at the N1 position is not expected to significantly distort the planarity of the ring itself.
Table 1: Representative Calculated Geometrical Parameters for the 1H-Tetrazole Ring (Based on DFT Calculations of Parent and Substituted Tetrazoles) Note: These are typical values from studies on related compounds, as specific data for this compound is not published. Bond lengths are in Angstroms (Å) and angles are in degrees (°).
| Parameter | Typical Calculated Value Range | Reference Compound(s) |
| N1-N2 Bond Length | 1.35 - 1.37 | 1H-Tetrazole, 1-Methyltetrazole |
| N2-N3 Bond Length | 1.29 - 1.31 | 1H-Tetrazole, 1-Methyltetrazole |
| N3-N4 Bond Length | 1.34 - 1.36 | 1H-Tetrazole, 1-Methyltetrazole |
| N4-C5 Bond Length | 1.32 - 1.34 | 1H-Tetrazole, 1-Methyltetrazole |
| C5-N1 Bond Length | 1.34 - 1.36 | 1H-Tetrazole, 1-Methyltetrazole |
| N1-N2-N3 Angle | 110 - 112 | 1H-Tetrazole |
| N2-N3-N4 Angle | 105 - 107 | 1H-Tetrazole |
DFT calculations are highly effective in predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra, which are crucial for experimental characterization. pnrjournal.com
Vibrational Spectra: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the frequencies and intensities of vibrational modes. pnrjournal.com For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to the stretching and bending motions of the tetrazole ring C-H, N-N, and C-N bonds, as well as the various C-H and C-C vibrations of the octyl chain.
NMR Spectra: Theoretical calculations of NMR chemical shifts are performed by computing the magnetic shielding tensors for each nucleus. pnrjournal.com These calculations can predict the ¹H and ¹³C chemical shifts for both the tetrazole ring and the octyl chain. Comparing theoretical and experimental shifts helps confirm the molecular structure, such as the N1-substitution pattern. For instance, in N-substituted tetrazoles, the chemical shift of the tetrazole ring carbon (C5) is a key indicator of the substitution position (N1 vs. N2). nih.gov
Geometry Optimization and Conformational Analysis
Ab Initio Approaches for Fundamental Electronic Interactions
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization (beyond fundamental physical constants). sioc-journal.cn Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide a hierarchical way to account for electron correlation, offering high accuracy at a greater computational cost than DFT. sioc-journal.cnacs.org
For a molecule like this compound, ab initio calculations would be employed to:
Provide benchmark energies for different conformers, validating results from less computationally expensive DFT methods.
Accurately describe the electronic interactions between the lone pairs of the nitrogen atoms and the sigma bonds of the octyl substituent.
Investigate the nature of the tetrazole ring's aromaticity and electron delocalization with high precision. sioc-journal.cn
Studies on simpler tetrazoles have used ab initio methods to accurately calculate thermodynamic properties and the energy differences between tautomers, demonstrating the importance of including electron correlation effects, which are better handled by methods like MP2 compared to HF. sioc-journal.cn
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical methods are excellent for studying static structures and properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules based on a force field (a set of parameters describing the potential energy of the system). nih.gov
For this compound, an MD simulation would provide critical insights into:
Conformational Dynamics: It would reveal how the octyl chain flexes and rotates at a given temperature, showing the transitions between different conformers and their relative populations over time. This is particularly important in solution or in condensed phases where intermolecular interactions are significant.
Solvation Effects: By including solvent molecules in the simulation box, MD can model how this compound interacts with a solvent, how the solvent affects its conformational preferences, and how the molecule orients itself at interfaces.
Intermolecular Interactions: In a simulation of multiple this compound molecules, MD can predict how they pack together, revealing the dominant intermolecular forces (e.g., van der Waals interactions between octyl chains, dipole-dipole interactions between tetrazole rings).
MD simulations have been used to investigate the binding of complex tetrazole derivatives to protein active sites, providing a dynamic picture of the interactions. nih.gov
Prediction of Molecular Properties and Reactivity Profiles
A primary goal of computational chemistry is to predict molecular properties and reactivity. nih.gov For this compound, these calculations can provide valuable data before a compound is even synthesized.
Table 2: Predicted Molecular Properties and Reactivity Descriptors (Conceptual) Note: This table describes the types of properties that are typically calculated using DFT for tetrazole derivatives. The values are conceptual and would need to be specifically computed for this compound.
| Property/Descriptor | Definition | Significance for this compound | Method |
| HOMO-LUMO Gap (ΔE) | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. acs.org | DFT, Ab Initio |
| Dipole Moment (µ) | A measure of the separation of positive and negative charges in a molecule. | Determines polarity and influences solubility and intermolecular interactions. Tetrazoles are highly polar. core.ac.uk | DFT, Ab Initio |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Shows electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. researchgate.netresearchgate.net | DFT, Ab Initio |
| Global Reactivity Descriptors | Indices like electronegativity (χ) and chemical hardness (η) derived from HOMO/LUMO energies. | Quantify the molecule's resistance to change in its electron distribution and its tendency to accept electrons. acs.org | DFT |
| Atomic Charges (e.g., Mulliken, NBO) | Calculated charge distribution among the atoms in the molecule. | Helps to understand the charge distribution and identify reactive sites. nih.gov | DFT, Ab Initio |
The reactivity profile of this compound would be dominated by the tetrazole ring. The MEP would likely show negative potential (electron-rich regions) around the N3 and N4 atoms, making them sites for protonation and coordination with metal ions. researchgate.net The long octyl chain is non-polar and would primarily engage in weaker van der Waals interactions, influencing the molecule's physical properties like solubility and its behavior in biological systems. mdpi.com
Coordination Chemistry and Ligand Properties of 1 Octyl 1h Tetrazole
Investigation of Coordination Modes and Stereochemistry
Influence of Substituents on Coordination Geometry
The coordination geometry of metal complexes containing 1-substituted tetrazole ligands is significantly influenced by the nature of the substituent at the N1 position. While specific crystallographic data for 1-octyl-1H-tetrazole complexes are not extensively detailed in the available literature, the principles governing related N-alkyl-tetrazole systems provide a clear framework for understanding its behavior. The substituent can affect the coordination geometry through steric hindrance, electronic effects, and by influencing crystal packing and intermolecular interactions. researchgate.net
Furthermore, the flexibility of a long alkyl chain like the octyl group can lead to different conformers in the crystal structure, potentially resulting in what is known as a "shock-absorber effect," which can accommodate structural changes more easily. rsc.org The choice of counter-anion in the crystal lattice also plays a crucial role, working in concert with the substituent to determine the final coordination geometry and solid-state packing. rsc.org In essence, while the primary coordination sphere around the metal ion remains broadly similar (e.g., octahedral), the secondary effects of the 1-octyl substituent are critical in defining the long-range order, dimensionality, and physical properties of the resulting coordination compound.
Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers
1-substituted tetrazoles, including this compound, are valuable building blocks in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. vulcanchem.comthieme-connect.com The nitrogen-rich tetrazole ring can act as a versatile linker, coordinating to metal centers through its nitrogen atoms to form extended networks. vulcanchem.comscielo.org.za The N1-substituent is pivotal in directing the dimensionality and topology of these frameworks.
Tetrazole ligands can coordinate to metal ions in various modes. While 1-alkyl-tetrazoles typically act as monodentate ligands via the N4 atom, the substituent can influence the self-assembly process that leads to the final polymeric structure. researchgate.netresearchgate.net For example, in the formation of one-dimensional (1D) coordination polymers, bitopic tetrazole ligands often bridge metal centers. researchgate.netresearchgate.net The nature of the spacer between the tetrazole units, whether a flexible alkyl chain or a rigid aryl group, significantly impacts the structure of the resulting polymer. researchgate.net
The 1-octyl group on this compound imparts specific properties to the resulting MOFs or coordination polymers. The long, hydrophobic octyl chain can:
Influence Porosity: The flexible chains can line the pores of a MOF, affecting its guest-uptake properties. Hydrophobic functionalities can be desirable for creating materials that can selectively adsorb nonpolar molecules.
Promote Self-Assembly: The van der Waals interactions between the octyl chains can act as a structure-directing force, promoting the formation of specific architectures, such as layered or interdigitated structures.
Enhance Solubility and Processability: The presence of the octyl group can increase the solubility of the resulting coordination polymers in organic solvents, facilitating their processing into films or other forms.
Tetrazole-based MOFs have shown promise in applications such as gas storage and separation, catalysis, and as sensors. vulcanchem.comrsc.org The high density of nitrogen atoms on the pore surfaces of some tetrazole-based MOFs can lead to selective CO₂ adsorption. rsc.org The functionalization with an octyl group offers a pathway to tune these properties, for instance, by creating hydrophobic pockets within a porous framework.
Spin-Crossover Phenomena in Tetrazole-Based Coordination Systems
Homoleptic hexa-coordinated iron(II) complexes based on N1-substituted tetrazoles are a prominent class of materials exhibiting spin-crossover (SCO) behavior. rsc.org This phenomenon involves a transition between a high-spin (HS, S=2) and a low-spin (LS, S=0) state, which can be triggered by external stimuli like temperature, pressure, or light. rsc.org The ligand field strength provided by the six coordinating tetrazole ligands is close to the crossover point, making the spin state of the Fe(II) center highly sensitive to subtle structural changes. beilstein-journals.orgrsc.org
The N1-alkyl substituent plays a critical role in modulating the SCO properties, including the transition temperature (T₁/₂) and the abruptness and hysteresis of the transition. rsc.org Research on a series of [Fe(N-alkyl-tetrazole)₆]X₂ complexes has demonstrated a clear relationship between the length of the alkyl chain and the SCO characteristics.
Effect of Alkyl Chain Length: Increasing the length of the alkyl chain generally influences the cooperativity of the spin transition. Longer chains can lead to stronger intermolecular interactions (the "fastener effect"), which can affect the transition temperature. mdpi.com For instance, in related systems, the spin transition temperature has been observed to increase with the length of the alkyl chain on the counter-ion, saturating after a certain length. mdpi.com A similar trend is observed for substituents on the ligand itself, where longer chains can fine-tune the transition temperature and cooperativity. researchgate.netrsc.org
Even-Odd Effect: In some series of coordination polymers with alkyl-di-tetrazoles, an "even-odd" or "parity" effect is observed, where the SCO properties alternate depending on whether the alkyl spacer contains an even or odd number of carbon atoms. mdpi.comrsc.org This is often related to the conformational differences between odd and even-membered alkyl chains and how they affect the crystal packing.
For a complex with this compound, the long, flexible C₈ chain would be expected to significantly influence the SCO behavior through these intermolecular effects. While a specific SCO study on [Fe(this compound)₆]²⁺ was not found, data from related N-alkyl tetrazole and similar ligand systems show a clear trend. For example, in a series of 2-(2-alkyl-2H-tetrazol-5-yl)-1,10-phenanthroline iron(II) complexes, the SCO behavior was found to be highly dependent on the alkyl chain length (from n=1 to n=16), as well as the solvent and counter-anion. figshare.com Some long-chain derivatives exhibited gradual and incomplete spin transitions, while others showed two-step SCO behavior. figshare.com This highlights that the octyl substituent, in conjunction with other components of the crystal lattice, is a key determinant of the final spin-crossover properties.
Interactive Data Table: Effect of Alkyl Chain Length on Spin Crossover in Fe(II) Complexes
The following table summarizes representative data from the literature on how the alkyl substituent on a tetrazole or similar N-donor ligand can influence the spin transition temperature (T₁/₂) in iron(II) SCO complexes.
| Complex Ligand | Alkyl Chain | Anion | T₁/₂ (K) | Hysteresis (K) | Reference |
| 1-propyltetrazole | Propyl (C₃) | BF₄⁻ | ~131.5 | ~7 | researchgate.net |
| ω-(1H-tetrazol-1-yl)propanoic acid | Propyl (C₃) | BF₄⁻ | ~170 | Incomplete | rsc.org |
| ω-(1H-tetrazol-1-yl)butanoic acid | Butyl (C₄) | BF₄⁻ | ~227 | Abrupt | rsc.org |
| ω-(1H-tetrazol-1-yl)pentanoic acid | Pentyl (C₅) | BF₄⁻ | ~163 | Gradual | rsc.org |
| dpa-C4 | Butyl (C₄) | NCS⁻ | 127.5 | ~13 | researchgate.net |
| dpa-C10 | Decyl (C₁₀) | NCS⁻ | 119.0 | ~4 | researchgate.net |
| 2-(2-Hexadecyl-2H-tetrazol-5-yl)-1,10-phenanthroline | Hexadecyl (C₁₆) | ClO₄⁻ | Two-step | - | figshare.com |
This table is illustrative and compiles data from different but related systems to show general trends.
Supramolecular Architectures Involving 1 Octyl 1h Tetrazole Derivatives
Investigation of Non-Covalent Interactions
Non-covalent interactions are the cornerstone of supramolecular chemistry, providing the directional cues for molecular self-assembly. For 1-octyl-1H-tetrazole, the key interactions are hydrogen bonds and π-π stacking involving the tetrazole ring, supplemented by hydrophobic interactions involving the octyl tail.
The tetrazole ring is a potent hydrogen bond donor (the N-H group) and acceptor (the three sp²-hybridized nitrogen atoms). This dual capability allows for the formation of robust and predictable hydrogen-bonding networks in the solid state. While the specific crystal structure of this compound is not extensively documented in publicly available databases, the hydrogen bonding patterns of the 1H-tetrazole moiety are well-established. researchgate.net
Analysis of the Cambridge Structural Database (CSD) reveals that 1-substituted tetrazoles consistently participate in hydrogen bonding. The most common interactions involve the N3 and N4 atoms of the tetrazole ring acting as acceptors. acs.orgnih.gov In a crystalline structure, molecules of this compound would likely form hydrogen-bonded chains or more complex networks. The N-H of one molecule would interact with a nitrogen acceptor on an adjacent molecule, creating a cohesive assembly.
Modeling studies and analysis of related structures suggest that deprotonated tetrazoles can form even stronger hydrogen bonds than their carboxylate bioisosteres. researchgate.net The tetrazole ring can form up to four hydrogen bonds in a planar orientation, a key difference from the carboxylate group. acs.orgnih.gov This capacity for multiple, directional interactions is a primary driver in the formation of ordered solid-state structures.
The aromatic nature of the tetrazole ring facilitates π-π stacking interactions, which are crucial for stabilizing crystalline lattices. These interactions occur when the electron-rich π-systems of adjacent rings overlap. Theoretical and database studies show that tetrazole rings readily engage in such interactions with other aromatic systems, including other tetrazole rings. acs.orgnih.govresearchgate.net
The geometry of these interactions can vary, with the most common arrangements being parallel-displaced and T-shaped (edge-to-face). acs.orgnih.gov In the case of 1,5-disubstituted tetrazoles, parallel-displaced stacking is a dominant feature in their crystal packing. acs.orgnih.gov For this compound, the tetrazole rings of adjacent molecules are expected to arrange themselves to maximize these stabilizing π-π interactions.
A theoretical study on C5-substituted tetrazoles interacting with a benzene (B151609) ring found that π-stacking interactions are enhanced by both electron-withdrawing and electron-donating substituents compared to unsubstituted tetrazole. nih.gov This suggests that the electronic nature of the tetrazole ring in this compound is well-suited for forming stable π-stacked assemblies.
| Interaction Type | Typical Geometry | Estimated Distance | Reference |
| Hydrogen Bond | N-H···N | ~2.7 - 2.8 Å | acs.orgnih.gov |
| π-π Stacking | Parallel-displaced | ~3.4 Å | tudublin.ie |
| π-π Stacking | T-shaped (Edge-to-face) | ~4.6 Å (centroid-centroid) | tudublin.ie |
Hydrogen Bonding Networks in Solid State
Cocrystallization Strategies for Novel Materials
Cocrystallization is a powerful technique in crystal engineering used to design new solid forms with tailored physicochemical properties. A cocrystal is a multi-component crystalline material where the components are held together by non-covalent interactions. acs.org The this compound molecule is an excellent candidate for cocrystal formation due to its hydrogen bonding and π-stacking capabilities.
The parent compound, 1H-tetrazole, is a known energetic material due to its high nitrogen content and large positive enthalpy of formation. researchgate.net Cocrystallization is a strategy used to modify the properties of energetic materials, such as sensitivity, density, and thermal stability. researchgate.net For instance, an energetic cocrystal of 1H-tetrazole with sodium perchlorate (B79767) has been prepared and characterized, demonstrating that the formation of cocrystals can enhance performance by bringing fuel and oxidizer components into close proximity at the molecular level. researchgate.net
While this compound itself is not primarily considered an energetic material due to the high weight percentage of the carbon-hydrogen chain, the principles of energetic cocrystal formation can be applied. By selecting a coformer that is a known energetic material, it might be possible to create novel cocrystals. The tetrazole ring would provide the sites for hydrogen bonding and π-stacking with the coformer, while the octyl chains would likely form separate, interdigitated domains within the crystal lattice, potentially influencing the crystal's density and sensitivity.
| Coformer Type | Potential Interaction with this compound | Desired Outcome |
| Nitroaromatics (e.g., TNT) | π-π stacking, C-H···O hydrogen bonds | Modified energetic properties |
| High-Nitrogen Heterocycles | Hydrogen bonding, π-π stacking | Increased density and stability |
| Oxidizers (e.g., Perchlorates) | Hydrogen bonding (via bridging water or to cation) | Fuel-oxidizer composite |
Principles of Self-Assembly in Tetrazole-Based Systems
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by the minimization of the system's free energy through non-covalent interactions. wikipedia.org For this compound, self-assembly is dictated by the amphiphilic nature of the molecule. The hydrophilic, hydrogen-bonding tetrazole head group and the hydrophobic octyl tail drive the formation of organized supramolecular structures in various media.
In aqueous environments, such amphiphiles typically form micelles or vesicles, where the hydrophobic tails are sequestered from the water, and the polar head groups are exposed to the aqueous phase. In non-polar solvents or in the solid state, the interactions are reversed, with the polar tetrazole rings aggregating through hydrogen bonding and π-stacking, while the octyl chains interact via van der Waals forces. Crystal structures of related long-chain alkyl tetrazoles show this type of segregated packing, often resulting in layered or lamellar structures. tudublin.ie These structures are dominated by both π-stacking and hydrophobic interactions between the alkyl groups. acs.orgnih.gov
Host-Guest Chemistry with Tetrazole Moieties
Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding site of a larger "host" molecule. numberanalytics.com The tetrazole moiety can participate in host-guest chemistry in several ways.
The tetrazole ring itself is an effective metal chelator, similar to a carboxylate group, and can bind metal ions within the active sites of metalloenzymes or synthetic macrocycles. acs.orgnih.gov Furthermore, the tetrazole ring can act as a guest, becoming encapsulated within larger supramolecular hosts. For example, the synthesis of 1H-tetrazoles has been shown to be catalyzed inside a large, self-assembled supramolecular capsule, demonstrating that the tetrazole precursor can be bound as a guest. mdpi.com
For this compound, the tetrazole ring provides the primary binding site for host-guest interactions through hydrogen bonding or metal coordination. The long octyl chain adds a significant hydrophobic component. This could be exploited in host-guest systems with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior. thno.org The octyl tail could be encapsulated within the cyclodextrin (B1172386) cavity, leaving the reactive tetrazole ring exposed to the solvent. This type of host-guest complexation can enhance solubility, modify reactivity, and form the basis for controlled-release systems. thno.org
| Host Type | Potential Guest | Driving Interaction(s) |
| This compound | Metal Cations (e.g., Zn²⁺) | N-coordination (chelation) |
| Cyclodextrin | This compound | Hydrophobic interaction (octyl chain in cavity) |
| Supramolecular Capsule | This compound | Encapsulation, hydrogen bonding |
Derivatization and Functionalization Strategies for 1 Octyl 1h Tetrazole
Regioselective Alkylation and Substitution Reactions
Further alkylation or substitution on the 1-Octyl-1H-tetrazole core primarily targets the remaining nitrogen atoms of the tetrazole ring or the C-5 carbon. As an N-substituted tetrazole, it can undergo reactions to form tetrazolium salts. clockss.org The nitrogen atom at position 4 is typically the most electron-rich and possesses the highest proton affinity, making it the primary site for electrophilic attack, such as protonation or further alkylation. clockss.org
Functionalization at the C-5 position is also a key strategy. This typically requires deprotonation at the C-5 carbon using a strong base, such as n-butyllithium (nBuLi) or a turbo Grignard reagent, to form a metalated intermediate. mdpi.comacs.org This intermediate can then react with various electrophiles (e.g., aldehydes, ketones, iodine) to introduce a wide range of substituents at this position. mdpi.comacs.org The use of a protecting group, such as p-methoxybenzyl (PMB), can enhance the stability of the metalated intermediate and prevent retro [2+3] cycloaddition. acs.org
While the starting compound is already alkylated at the N-1 position, understanding the principles of regioselective alkylation is crucial when starting from a 5-substituted-1H-tetrazole to synthesize a 1,5-disubstituted derivative like an analogue of this compound. When a 5-substituted tetrazole is alkylated, it typically yields a mixture of N-1 and N-2 regioisomers. mdpi.comnanomedicine-rj.com The ratio of these isomers is influenced by several factors.
The alkylation of a tetrazolate anion can lead to two different regioisomers, and the final product ratio is dependent on reaction conditions and substrate structure. mdpi.com Generally, the reaction involves a nucleophilic attack from one of the ring nitrogens on an electrophilic alkylating agent.
Key Factors Influencing N-1 vs. N-2 Alkylation Regioselectivity:
| Factor | Influence on Regioselectivity | Rationale |
| Temperature | Higher temperatures tend to favor the formation of the N-2 isomer. mdpi.com | The N-2 isomer is often the thermodynamically more stable product. |
| Substituent at C-5 | Electron-withdrawing groups at the C-5 position generally favor the formation of the N-2 isomer. | These groups decrease the electron density at the adjacent N-1 position, making the N-2 position more nucleophilic. |
| Steric Hindrance | Bulky substituents at the C-5 position or the use of a bulky alkylating agent favor the formation of the N-1 isomer. mdpi.com | Steric clash hinders the approach of the electrophile to the N-2 position, making the less hindered N-1 position more accessible. |
| Reaction Mechanism | The mechanism (SN1 vs. SN2) of the alkylation reaction can dictate the regiochemical outcome. rsc.org | A proposed rationale suggests that the "harder" N-1 nucleophile is favored in reactions with SN1 character (harder electrophile), while the "softer" N-2 nucleophile is favored in SN2 reactions (softer electrophile). rsc.org |
| Solvent and Base | The choice of solvent and base can influence the state of the tetrazolate anion (free anion vs. ion pair), which in turn affects the nucleophilicity of the different nitrogen atoms. clockss.org | In aprotic solvents, the formation of specific ion pairs can direct the alkylation to one nitrogen over the other. |
Transformation of the Tetrazole Ring System to Other Heterocycles
The tetrazole ring, with its high nitrogen content, can serve as a precursor for other heterocyclic systems through ring transformation reactions. These reactions often proceed via the extrusion of molecular nitrogen (N₂) under thermal or photochemical conditions, generating highly reactive intermediates. bhu.ac.in For instance, 5-(1-hydroxyalkyl)tetrazoles can act as precursors to alkylidenecarbenes, which can then undergo rearrangements. acs.org
While specific examples starting directly from this compound are not extensively documented, the general reactivity patterns of tetrazoles suggest several potential transformations:
Formation of Triazoles, Thiazoles, and Oxazolidones: Tetrazoles are known to be versatile precursors for a variety of other nitrogen-containing heterocycles. nih.gov
Formation of Iminonitriles: Photolysis or thermolysis of 1,5-disubstituted tetrazoles can lead to the loss of N₂ and the formation of an iminonitrile intermediate. This intermediate can then be trapped or undergo further reactions.
Transformation into Oxadiazoles: In certain contexts, such as the oxidation of N-acylformazans, a reaction pathway can lead to either a tetrazole or an oxadiazole, indicating the close chemical relationship and potential for interconversion between these five-membered rings. clockss.org
Incorporation into Polymer Systems for Material Development
The tetrazole moiety is a functional group of significant interest in materials science, particularly for creating nitrogen-rich polymers with applications as energetic materials, propellants, or self-healing systems. rsc.orgtandfonline.commdpi.com The incorporation of this compound into a polymer backbone or as a pendant group can be achieved by first introducing a polymerizable functional group onto the molecule.
For example, a vinyl group could be introduced at the terminus of the octyl chain, creating a monomer like 1-(oct-7-en-1-yl)-1H-tetrazole. This monomer could then undergo free-radical polymerization. Alternatively, functional groups can be introduced at the C-5 position to facilitate polymerization.
Examples of Tetrazole-Containing Polymer Systems and Their Properties:
| Polymer Type | Synthesis Method | Key Properties & Applications |
| Poly(vinyltetrazoles) (PVT) | Polymerization of vinyltetrazole monomers or polymer-analogous conversion of polyacrylonitrile. tandfonline.com | High nitrogen content, high thermal stability, good solubility. Used in energetic materials, polyelectrolytes, and biocompatible materials. rsc.orgtandfonline.com |
| Main-Chain Tetrazole Polymers | Ugi-azide four-component polymerization (UA-4MCP). acs.org | Tunable glass transition temperatures (-25 to 60 °C), moderate thermal stability (up to 305 °C), and nonconventional fluorescence. acs.org |
| Tetrazole-based Metallopolymers | Coordination of tetrazole groups with metal ions (e.g., Fe³⁺). rsc.org | Significant self-healing ability at ambient temperature, potential for intelligent materials. rsc.org |
| Tetrazole-based Binders | Polymerization of tetrazole monomers and cross-linking with polyamine or epoxy agents. serdp-estcp.mil | Serve as replacements for isocyanate-based binders in pyrotechnics and explosives, offering improved environmental profiles. serdp-estcp.mil |
The long octyl chain of this compound would likely impart increased flexibility and solubility to the resulting polymer, acting as an internal plasticizer and influencing the material's mechanical properties. google.com
Development of Multifunctional Scaffolds for Chemical Exploration
The tetrazole ring is considered a "privileged scaffold" in medicinal chemistry, frequently used as a bioisostere for carboxylic acids and cis-amide bonds. nih.govacs.org this compound serves as an excellent starting point for developing multifunctional scaffolds for chemical exploration, particularly through multicomponent reactions (MCRs).
MCRs, such as the Ugi and Passerini reactions, allow for the rapid assembly of complex, drug-like molecules from simple starting materials. nih.govnih.gov By first creating a tetrazole aldehyde from this compound (via C-5 lithiation followed by reaction with a formylating agent), this building block can be incorporated into MCRs. nih.gov This strategy enables the creation of large and diverse compound libraries, which is highly valuable for screening for biological activity. nih.govresearchgate.net The tetrazole moiety contributes to improved metabolic stability and lipophilicity, while the octyl group provides a significant lipophilic tail that can be crucial for membrane penetration or interaction with hydrophobic binding pockets in biological targets. acs.org
Strategic Modification of the Octyl Moiety and its Influence on Molecular Architecture
Potential Modifications of the Octyl Chain:
Introduction of Unsaturation: Dehydrogenation to create an octenyl or octynyl chain introduces rigidity and provides reactive sites for further chemistry, such as click reactions or polymerization.
Hydroxylation/Oxidation: Introduction of hydroxyl, keto, or carboxylic acid groups at various positions along the chain dramatically alters polarity and provides handles for conjugation or further derivatization. Remote C-H functionalization techniques can achieve selective oxidation at positions that are typically unreactive. rsc.org
Halogenation: Introducing fluorine, chlorine, or bromine atoms can modify the electronic properties and lipophilicity of the chain.
Chain Branching: Synthesis of analogues with branched alkyl chains instead of the linear octyl group can be used to probe the steric requirements of a binding site or to alter the packing of molecules in a material.
Advanced Analytical Methodologies for 1 Octyl 1h Tetrazole Characterization
Chromatographic Separations for Purity Assessment
Chromatographic techniques are indispensable for assessing the purity of 1-Octyl-1H-tetrazole by separating it from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful methods for this purpose. mtoz-biolabs.comijrpc.com These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). mtoz-biolabs.com
For tetrazole derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed, typically using a C18 column. ijrpc.com A gradient elution method, where the composition of the mobile phase is changed over time, allows for the effective separation of the nonpolar this compound from more polar or less polar impurities. The purity is determined by calculating the relative area of the main peak compared to the total area of all peaks in the chromatogram. mtoz-biolabs.com
Table 1: Illustrative RP-UHPLC Parameters for Tetrazole Analysis
| Parameter | Condition |
|---|---|
| Column | Zorbax Eclipse Plus C18 (100×4.6 mm; 3.5 µm) ijrpc.com |
| Mobile Phase A | 0.05% v/v Orthophosphoric acid in Water ijrpc.com |
| Mobile Phase B | Acetonitrile ijrpc.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for monitoring the progress of the synthesis of this compound. researchgate.netwisc.edu It involves spotting the reaction mixture on a solid stationary phase, such as a silica (B1680970) gel plate, and developing it with a liquid mobile phase. wisc.edu The separation is based on the principle of differential adsorption and solubility. wisc.edu
By comparing the spots of the reaction mixture with those of the starting materials, chemists can visually track the consumption of reactants and the formation of the product. wisc.edu The completion of the reaction is indicated by the disappearance of the starting material spot. Different solvent systems can be used as the mobile phase to achieve optimal separation. acgpubs.org
Table 2: Example TLC Systems for Monitoring Tetrazole Synthesis
| Stationary Phase | Mobile Phase (Solvent System) | Application Reference |
|---|---|---|
| Silica Gel 60 F254 | Methanol-Ethyl acetate (B1210297) (1:3) | Monitoring the alkylation of a tetrazole derivative. acgpubs.org |
| Silica Gel 60 F254 | i-PrOH/1 M NH4OAc (2:1) | Monitoring a coupling reaction involving 1H-tetrazole. d-nb.info |
| Silica Gel | Hexane-Ethyl acetate (9:1) | Purification and isolation of 1-substituted 1H-tetrazoles. |
Elemental Compositional Analysis for Stoichiometry
Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound like this compound. davidson.edu This method determines the mass percentages of the constituent elements—carbon (C), hydrogen (H), and nitrogen (N)—in a pure sample. davidson.eduuobaghdad.edu.iq The experimental percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula (C₉H₁₈N₄). davidson.edu A close agreement between the experimental and theoretical values provides strong evidence for the compound's stoichiometry. researchgate.net
The determination of a molecular formula typically involves both elemental analysis to find the empirical formula and a separate determination of the molecular mass. davidson.edu
Table 3: Theoretical Elemental Composition of this compound (C₉H₁₈N₄)
| Element | Atomic Mass ( g/mol ) | Moles in Formula | Total Mass ( g/mol ) | Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 59.32% |
| Hydrogen (H) | 1.008 | 18 | 18.144 | 9.96% |
| Nitrogen (N) | 14.007 | 4 | 56.028 | 30.74% |
| Total | 182.271 | 100.00% |
Quantitative Spectroscopic Methods for Concentration Determination
Spectroscopic techniques are vital for determining the concentration of this compound in a solution. solubilityofthings.com Methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy can be adapted for quantitative analysis. horiba.commdpi.com
Quantitative ¹H NMR (qNMR) is a powerful method that relies on the principle that the integrated area of a proton signal is directly proportional to the number of protons it represents. mdpi.com By comparing the integral of a specific, non-overlapping signal from this compound with the signal of a certified internal standard of known concentration, the precise concentration of the analyte can be calculated without the need for a calibration curve. mdpi.com
Raman spectroscopy can also be used for quantitative analysis, as the intensity of a characteristic Raman peak is proportional to the concentration of the analyte. horiba.com A calibration curve is typically generated by measuring the Raman spectra of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its Raman spectrum and interpolating from the calibration curve. horiba.com
Method Development for Purity and Identity Confirmation in Complex Mixtures
Confirming the purity and identity of this compound within complex mixtures, such as reaction broths or biological matrices, requires the development of highly specific and robust analytical methods. This is often achieved by coupling a powerful separation technique like HPLC or UHPLC with highly informative detection methods like Diode-Array Detection (DAD) and Mass Spectrometry (MS). chromatographyonline.comnih.gov
The development of such a method involves several key steps:
Separation Optimization : The chromatographic conditions (column, mobile phase, gradient, temperature) are optimized to achieve baseline separation of the this compound peak from all other components in the mixture. ijrpc.com
Peak Purity Analysis : A DAD detector acquires UV-Vis spectra across the entire chromatographic peak. Software algorithms then compare these spectra to assess spectral similarity. chromatographyonline.com A high degree of similarity across the peak provides evidence that it is composed of a single compound. chromatographyonline.com However, this method has limitations, as impurities with very similar spectra or those present at low concentrations may not be detected. chromatographyonline.com
Identity Confirmation by Mass Spectrometry : Coupling the LC system to a mass spectrometer (LC-MS) provides definitive structural information. The mass spectrometer measures the mass-to-charge ratio (m/z) of the eluting compound. For this compound (C₉H₁₈N₄, molecular weight 182.27), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 183.28. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, leaving little ambiguity in the compound's identity. nih.govconicet.gov.ar
This combination of a high-resolution separation technique with advanced spectroscopic detectors provides a comprehensive and reliable method for both the quantification and unambiguous identification of this compound in complex samples. researchgate.netnih.gov
Perspectives and Future Directions in 1 Octyl 1h Tetrazole Research
Exploration of Novel Synthetic Pathways for Enhanced Efficiency
The development of efficient and sustainable synthetic methods is paramount for the widespread application of 1-octyl-1H-tetrazole. While traditional methods often rely on the cycloaddition of nitriles and azides, future research will likely focus on innovative approaches that offer higher yields, milder reaction conditions, and greater functional group tolerance. smolecule.comorganic-chemistry.org
One promising direction is the use of multicomponent reactions (MCRs). acs.orgnih.gov MCRs, such as the Ugi-azide reaction, allow for the one-pot synthesis of complex 1,5-disubstituted tetrazoles from readily available starting materials like amines, aldehydes, and isocyanides. scielo.org.mxscielo.org.mx This approach not only streamlines the synthetic process but also enables the rapid generation of diverse libraries of tetrazole derivatives for screening purposes. acs.org Exploring the scope of MCRs for the synthesis of this compound and its analogues could significantly enhance synthetic efficiency.
Furthermore, the development of novel catalytic systems is crucial. bohrium.comrsc.org Recent advancements have seen the use of heterogeneous catalysts, such as chitosan-supported magnetic ionic liquids and aluminum-based ionic liquids grafted on biochar, for the synthesis of substituted tetrazoles. rsc.orgbohrium.com These catalysts offer advantages like reusability, environmental friendliness, and simplified work-up procedures. rsc.orgbohrium.com Future work could focus on designing and optimizing catalysts specifically for the synthesis of 1-alkyl-1H-tetrazoles, including this compound.
The use of flow chemistry and microreactor technology also presents an exciting avenue for process intensification. beilstein-journals.org These technologies can offer precise control over reaction parameters, leading to improved yields and safety, especially for reactions involving potentially hazardous reagents like azides. beilstein-journals.org
A summary of potential novel synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid library generation. acs.orgscielo.org.mx | Expanding the scope of MCRs for this compound synthesis. |
| Novel Catalytic Systems | Increased efficiency, reusability, eco-friendliness. rsc.orgbohrium.com | Design of specific catalysts for alkyltetrazole synthesis. |
| Flow Chemistry/Microreactors | Enhanced safety, precise reaction control, improved yields. beilstein-journals.org | Optimization of flow conditions for tetrazole synthesis. |
| Protected Tetrazole Building Blocks | Versatility in complex molecule synthesis. beilstein-journals.orgbeilstein-journals.org | Development of new protecting groups and their application. |
Discovery of Undiscovered Reaction Mechanisms and Selectivity Control
A deeper understanding of the reaction mechanisms governing the formation and functionalization of this compound is essential for controlling selectivity and accessing novel derivatives. The alkylation of 5-substituted-1H-tetrazoles, for instance, can lead to a mixture of 1,5- and 2,5-disubstituted isomers. researchgate.net Future research should aim to unravel the factors that influence this regioselectivity, such as the nature of the substituent, the alkylating agent, and the reaction conditions. researchgate.net
Computational studies, particularly Density Functional Theory (DFT) calculations, can play a pivotal role in elucidating reaction pathways and predicting product selectivity. researchgate.net By modeling transition states and reaction intermediates, researchers can gain insights into the kinetic and thermodynamic factors that govern the outcome of a reaction. researchgate.net This predictive power can guide the rational design of experiments to achieve the desired isomer with high selectivity.
Investigating unconventional reaction pathways is another promising area. For example, exploring the decomposition mechanisms of tetrazoles under various conditions, such as high temperatures in flow reactors, could reveal unexpected reactivity and lead to the discovery of novel transformations. beilstein-journals.org Understanding these pathways is not only of fundamental interest but also crucial for ensuring the stability and safe handling of these compounds.
Advancements in High-Throughput Characterization Techniques
The rapid and accurate characterization of newly synthesized this compound derivatives is critical for accelerating the discovery process. Traditional characterization methods can be time-consuming, creating a bottleneck in high-throughput synthesis and screening workflows. acs.org Therefore, the development and integration of advanced, high-throughput characterization techniques are of utmost importance.
Advanced Nuclear Magnetic Resonance (NMR) techniques, for example, can provide detailed structural information, including the unambiguous assignment of isomers. ipb.pt Techniques like long-range ¹H-¹³C and ¹H-¹⁵N correlation spectroscopy are powerful tools for differentiating between 1,5- and 2,5-disubstituted tetrazoles. ipb.pt Future efforts could focus on automating NMR data acquisition and analysis to handle large libraries of compounds efficiently.
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is another indispensable tool for high-throughput analysis, allowing for the rapid determination of molecular weights and purities of compounds in a library. jchr.org The development of new ionization techniques and mass analyzers will continue to enhance the sensitivity and resolution of MS, facilitating the characterization of even minute quantities of material.
The table below highlights key characterization techniques and their future potential:
| Characterization Technique | Application in Tetrazole Research | Future Advancements |
| Advanced NMR Spectroscopy | Isomer differentiation, detailed structural elucidation. ipb.pt | Automation, higher field strengths for increased resolution. |
| Mass Spectrometry (LC-MS) | High-throughput purity and molecular weight determination. jchr.org | Improved ionization sources, higher resolution analyzers. |
| X-ray Crystallography | Definitive 3D structure determination. acgpubs.org | High-throughput crystal screening and data collection. |
| Infrared (IR) Spectroscopy | Functional group identification. chalcogen.ro | Miniaturization and integration into automated systems. |
Integration of Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is poised to become an increasingly integral part of the research and development of this compound and its derivatives. By providing insights into molecular properties and reactivity, computational modeling can significantly reduce the time and resources required for experimental work. rsc.org
Density Functional Theory (DFT) can be employed to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic data. rsc.org This information is invaluable for understanding the fundamental characteristics of this compound and for predicting its behavior in various chemical environments. For instance, DFT calculations can help in predicting the regioselectivity of alkylation reactions, as mentioned earlier. researchgate.net
Molecular docking and dynamics simulations are powerful tools for predicting the interaction of tetrazole derivatives with biological targets. smolecule.comnih.gov These techniques can be used to screen virtual libraries of compounds against specific proteins, identifying potential lead candidates for drug discovery. nih.gov The predicted binding modes and affinities can then guide the synthesis of the most promising compounds for experimental validation. smolecule.com
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of tetrazole derivatives with their observed biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, further streamlining the drug discovery process.
Design of Tailored Coordination and Supramolecular Systems
The nitrogen-rich tetrazole ring of this compound makes it an excellent ligand for coordinating with metal ions. researchgate.net This property opens up a vast field of research in coordination chemistry, with the potential to create novel materials with interesting magnetic, optical, and catalytic properties. tudublin.iechem-soc.si
Future research could focus on the systematic investigation of the coordination behavior of this compound with a wide range of transition metals and lanthanides. The long octyl chain can influence the self-assembly of the resulting coordination complexes, potentially leading to the formation of unique supramolecular architectures such as coordination polymers and metal-organic frameworks (MOFs). acs.org These materials could find applications in areas such as gas storage, separation, and catalysis.
The principles of supramolecular chemistry can also be applied to design self-assembling systems based on non-covalent interactions. frontiersin.org The interplay of the polar tetrazole headgroup and the nonpolar octyl tail in this compound makes it an amphiphilic molecule with the potential to form micelles, vesicles, or other organized assemblies in solution. rsc.org These supramolecular structures could be explored for applications in drug delivery, sensing, and nanotechnology. frontiersin.orgnih.gov
Development of New Derivatization Methodologies for Broad Chemical Space Exploration
To fully explore the potential of this compound, it is essential to develop a diverse range of derivatization methodologies. This will allow for the systematic modification of the core structure and the exploration of a broader chemical space, leading to the discovery of compounds with optimized properties for specific applications. ontosight.ai
Future research should focus on developing robust and versatile methods for introducing a wide variety of functional groups at different positions of the tetrazole ring and the octyl chain. This could involve exploring new C-H activation strategies for the direct functionalization of the octyl group or developing novel methods for the selective N-alkylation or N-arylation of the tetrazole ring. organic-chemistry.org
The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, offers a powerful tool for the facile synthesis of complex tetrazole derivatives. mdpi.com By incorporating alkyne or azide (B81097) functionalities into the this compound scaffold, a wide array of molecules can be readily accessed through click reactions with complementary partners.
Furthermore, the development of methods for the synthesis of tetrazole-containing hybrid molecules, where the this compound moiety is coupled with other pharmacologically active scaffolds, is a promising strategy for generating novel drug candidates with potentially synergistic or enhanced activities. mdpi.comaustinpublishinggroup.comtjnpr.org
Q & A
Q. What are the established synthetic routes for 1-Octyl-1H-tetrazole, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via cycloaddition between octyl cyanide and sodium azide in the presence of a Lewis acid catalyst (e.g., ZnBr₂) under reflux conditions . Continuous flow microreactor systems using hydrazoic acid (HN₃) and nitriles at elevated temperatures (120–150°C) can improve scalability and safety . Yield optimization requires precise control of stoichiometry (1:1.2 nitrile:azide ratio), reaction time (6–12 hours), and catalyst loading (5–10 mol%) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product with >95% purity.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopy : IR spectroscopy identifies the tetrazole ring (C=N stretch at ~1600 cm⁻¹, N-H bend at ~3400 cm⁻¹). ¹H NMR (CDCl₃) confirms the octyl chain (δ 0.88–1.30 ppm for CH₃ and CH₂ groups) and tetrazole proton (δ 8.5–9.5 ppm) .
- Mass Spectrometry : ESI-MS or EIMS detects the molecular ion peak at m/z 211 [M+H]⁺ .
- Elemental Analysis : Acceptable C, H, N percentage deviations should be ≤0.3% (e.g., C₁₀H₁₉N₄: Calc. C 57.38%, H 9.15%, N 26.77%) .
Q. What are the key physicochemical properties of this compound under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals a melting point range of 85–90°C . Decomposition occurs above 220°C, necessitating inert atmospheres for high-temperature studies.
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL at 25°C) .
- Hygroscopicity : Minimal moisture absorption (<1% w/w at 60% RH), but storage in desiccators (silica gel) is advised for long-term stability .
Advanced Research Questions
Q. What reaction mechanisms govern the cycloaddition of nitriles and azides in this compound synthesis?
- Methodological Answer : The Huisgen 1,3-dipolar cycloaddition mechanism involves a concerted transition state where the nitrile’s π* orbital interacts with the azide’s σ-bond. DFT calculations show that electron-withdrawing groups on the nitrile lower the activation energy (ΔG‡ ~25 kcal/mol) . Catalysts like ZnBr₂ polarize the nitrile, accelerating the reaction by stabilizing the transition state . Competing pathways (e.g., tetrazole ring isomerization) can be suppressed by maintaining temperatures below 150°C .
Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial activity (e.g., MIC values varying by >50% across studies) often arise from differences in:
- Assay Conditions : Nutrient media composition (e.g., Mueller-Hinton vs. LB agar) .
- Bacterial Strains : Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) susceptibility profiles .
- Substituent Effects : Alkyl chain length (C8 vs. C12) impacts lipophilicity and membrane penetration . Validate findings using standardized protocols (CLSI guidelines) and comparative structure-activity relationship (SAR) studies .
Q. What green chemistry approaches improve the sustainability of this compound synthesis?
- Methodological Answer :
- Solvent-Free Systems : Mechanochemical grinding of nitriles and NaN₃ with nano-TiCl₄·SiO₂ reduces waste and energy consumption (yield: 82–88%) .
- Recyclable Catalysts : Montmorillonite K10 clay or PEG-400 enables catalyst reuse for ≥5 cycles without significant activity loss .
- Microwave Assistance : Shortens reaction time to 15–30 minutes while maintaining yields >90% .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in tetrazole ring conformation?
- Methodological Answer : SC-XRD of 5-p-tolyl-1H-tetrazole derivatives confirms a planar tetrazole ring (torsion angles <2°) and intermolecular N–H···N hydrogen bonding (2.8–3.0 Å), influencing crystallinity . For this compound, grow crystals via slow evaporation in ethyl acetate/hexane (1:3) and collect data at 293 K with Mo-Kα radiation (λ = 0.71073 Å) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for >30-minute permeation resistance), sealed goggles, and N95 masks .
- Ventilation : Use fume hoods with ≥100 fpm airflow to prevent inhalation of aerosols .
- Spill Management : Neutralize residues with 10% acetic acid and adsorb using vermiculite .
Q. How do substituents on the tetrazole ring modulate biological activity?
- Methodological Answer :
- Antimicrobial Activity : Chlorobenzyl or nitroaryl groups enhance activity (MIC: 4–8 µg/mL) by increasing electrophilicity and membrane disruption .
- Antifungal Selectivity : Thioether linkages (e.g., -SCH₂-) improve uptake in C. albicans biofilms .
- Cytotoxicity : Long alkyl chains (C8–C12) reduce mammalian cell toxicity (IC₅₀ > 100 µM) via selective partitioning .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- Methodological Answer :
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) to predict electrophilic/nucleophilic sites . Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., cytochrome P450), guiding derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
